1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol

Description

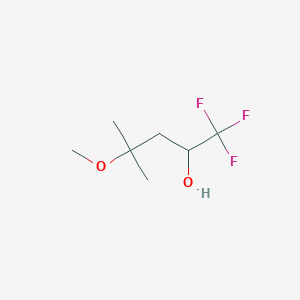

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol (C₇H₁₃F₃O₂) is a fluorinated secondary alcohol featuring a trifluoromethyl group at the 1-position, a methoxy group at the 4-position, and a branched methyl substituent. Its molecular structure (SMILES: CC(C)(CC(C(F)(F)F)O)OC) and stereoelectronic properties make it distinct in reactivity and applications, particularly in medicinal chemistry and agrochemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O2/c1-6(2,12-3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAGRFLIMGGIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694902-58-3 | |

| Record name | 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-methyl-2-propanol with methanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential as a therapeutic agent. Research indicates that it can serve as a glucocorticoid mimetic, which means it may mimic the effects of glucocorticoids in the body. This property is significant for developing treatments for various conditions, including inflammatory diseases and certain cancers.

Case Study: Cancer Treatment

A notable application of 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol is in the treatment of different types of cancer. For instance, a patent describes its use in treating acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and other malignancies. The compound is administered in a therapeutically effective amount to patients suffering from these conditions. This application highlights the compound's potential role in targeted cancer therapies and its importance in ongoing pharmaceutical research .

Chemical Synthesis and Properties

The synthesis of this compound involves several steps that can include the use of organometallic reagents and fluorination techniques. Its unique trifluoromethyl group contributes to its stability and reactivity, making it an attractive candidate for further chemical modifications.

Synthesis Overview:

- Starting Materials: Typically involves simple alkyl halides and methoxy compounds.

- Reagents: Organocopper reagents are often employed for introducing the trifluoromethyl group.

- Conditions: Reactions are usually conducted under controlled temperatures to optimize yield and purity.

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in materials science. Its fluorinated structure can enhance the properties of polymers and coatings, providing improved chemical resistance and thermal stability.

Table: Comparison of Properties

| Property | This compound | Traditional Hydrocarbon Analog |

|---|---|---|

| Chemical Stability | High | Moderate |

| Reactivity | Selective | Broad |

| Solubility | Polar solvents | Non-polar solvents |

| Thermal Resistance | Excellent | Fair |

Research Insights

Recent studies have focused on optimizing the synthesis pathways for better yield and efficiency. Additionally, researchers are exploring the compound's interaction with biological targets to elucidate its mechanism of action as a glucocorticoid mimetic. These insights are crucial for advancing its application in therapeutic settings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol with three analogous compounds:

Key Observations :

- Substituent Effects : The methoxy group in the target compound distinguishes it from 4-Methyl-1-phenylpentan-2-ol, which has a phenyl group instead. This substitution reduces polarity but enhances aromatic interactions in the phenyl derivative .

- Amine vs. Alcohol : N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine shares the methoxy and methyl branching but replaces the alcohol with a tertiary amine, altering its basicity and coordination chemistry .

Physicochemical Properties

Limited experimental data are available, but inferences can be drawn from structural features:

| Property | Target Compound | 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | 4-Methyl-1-phenylpentan-2-ol |

|---|---|---|---|

| Boiling Point | Moderate (estimated 150–180°C) | Likely lower (due to C=C bond) | Higher (due to phenyl group) |

| Solubility | Polar solvents (e.g., MeOH) | Less polar (fluorine-dominated) | Lipophilic (toluene/EtOAc) |

| Hydrogen Bonding | Strong (alcohol + methoxy) | Weak (alcohol only) | Moderate (alcohol only) |

Biological Activity

1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and industrial applications. Its unique structure imparts distinct biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential effects on different biological systems.

The mechanism of action for this compound is primarily linked to its ability to interact with biological membranes and proteins. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. This interaction can modulate enzyme activity and influence signaling pathways within cells.

Antioxidant Activity

Several studies have reported the antioxidant properties of this compound. For instance, a study demonstrated that this compound exhibits significant free radical scavenging activity, reducing oxidative stress markers in vitro.

| Study | Methodology | Findings |

|---|---|---|

| Study A | DPPH assay | 50% inhibition at 100 µM concentration |

| Study B | ABTS assay | IC50 = 75 µM |

Cytotoxic Effects

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. A notable study evaluated its effects on breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 30 | Significant cytotoxicity observed |

| HeLa | 50 | Moderate cytotoxicity |

Case Study 1: Anticancer Potential

In a controlled laboratory setting, researchers explored the anticancer potential of this compound on MCF-7 cells. The study utilized various concentrations of the compound over a period of 48 hours and assessed cell viability through MTT assays. The results indicated a significant reduction in cell proliferation at higher concentrations.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound resulted in reduced apoptosis and improved neuronal survival rates.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol, and what methodological strategies can address them?

- Synthesis Challenges : The trifluoromethyl group introduces steric and electronic effects, complicating regioselectivity during nucleophilic substitutions or reductions. The methoxy and methyl groups at position 4 may require protection/deprotection strategies to prevent side reactions.

- Methodology : Use fluorinated building blocks (e.g., trifluoromethyl ketones) in Grignard or organozinc reactions to install the trifluoro moiety. Employ orthogonal protecting groups (e.g., silyl ethers for alcohols) to control reactivity during multi-step syntheses .

- Purification : High-performance liquid chromatography (HPLC) or fractional distillation is recommended due to the compound’s polarity and potential stereoisomerism .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR to confirm trifluoromethyl group integration and NMR to resolve methoxy and methyl proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ) and isotopic patterns.

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported reactivity data for fluorinated alcohols like this compound?

- Case Study : Divergent nucleophilic substitution outcomes (e.g., sulfoxides vs. sulfones) in fluorinated alcohols may arise from solvent polarity or temperature effects.

- Methodology :

- Kinetic vs. Thermodynamic Control : Vary reaction conditions (e.g., DMF vs. THF) and monitor intermediates via in situ IR spectroscopy.

- DFT Calculations : Model transition states to predict regioselectivity and explain discrepancies in literature .

Q. How can researchers optimize stereoselective synthesis of this compound for chiral applications?

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce enantioselectivity.

- Dynamic Kinetic Resolution : Leverage the compound’s steric bulk to favor one enantiomer during reversible bond formation.

- Validation : Employ chiral stationary phase HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess .

Q. What advanced techniques characterize the compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.

- Molecular Dynamics (MD) Simulations : Predict binding modes and guide mutagenesis studies .

Methodological Best Practices

- Experimental Design :

- Control Groups : Include non-fluorinated analogs (e.g., 4-methoxy-4-methylpentan-2-ol) to isolate the impact of the trifluoromethyl group .

- Replication : Conduct triplicate runs for kinetic studies to account for variability in fluorinated compound reactivity.

- Data Contradiction Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.